N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxyquinoline core substituted at position 8 with a trifluoromethoxy (-OCF₃) group and at position 3 with a carboxamide linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfone (dioxidotetrahydrothiophene) substituent may improve solubility compared to non-polar alkyl or aryl groups, while the 4-hydroxy group could facilitate hydrogen bonding.
Properties
Molecular Formula |
C15H13F3N2O5S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-11-3-1-2-9-12(11)19-6-10(13(9)21)14(22)20-8-4-5-26(23,24)7-8/h1-3,6,8H,4-5,7H2,(H,19,21)(H,20,22) |
InChI Key |
VJCKLLJNEDUWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the quinoline ring or the tetrahydrothiophene moiety, leading to different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinoline core or the tetrahydrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the quinoline or tetrahydrothiophene moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The tetrahydrothiophene moiety may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-3-carboxamide derivatives are well-studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs, focusing on synthetic methodologies, substituent effects, and physicochemical properties.
Physicochemical and Functional Implications
- Electron-Withdrawing Effects: The -OCF₃ group in the target compound may reduce electron density at the quinoline core compared to -OCH₃ or alkyl substituents, influencing π-π stacking or charge-transfer interactions.
- Solubility : The polar sulfone group contrasts with the adamantyl (highly hydrophobic) or aryl (moderately hydrophobic) groups in analogs, suggesting improved bioavailability for the target compound.
- Synthetic Complexity : The adamantyl group in 67 and the sulfone in the target compound introduce synthetic challenges, reflected in the modest 25% yield for 67 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
